CGK733

Número de catálogo:

B1684126

Número CAS:

905973-89-9

Peso molecular:

555.8 g/mol

Clave InChI:

HLCDNLNLQNYZTK-UHFFFAOYSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

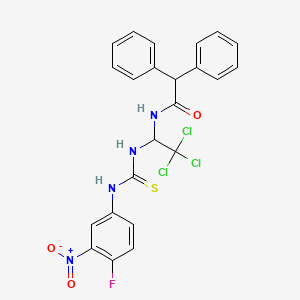

2,2-diphenyl-N-[2,2,2-trichloro-1-[[(4-fluoro-3-nitroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide is a diarylmethane.

inhibits ATM and ATR kinases with anti-aging effect; structure in first source

inhibits ATM and ATR kinases with anti-aging effect; structure in first source

Structure

3D Structure

Interactive Chemical Structure Model

Propiedades

IUPAC Name |

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCDNLNLQNYZTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl3FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424997 |

Source

|

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905973-89-9 |

Source

|

| Record name | CGK 733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of CGK733: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CGK733, a small molecule that has garnered significant interest within the research community. Initially lauded as a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, the precise molecular pharmacology of CGK733 is now a subject of nuanced discussion. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its reported activities, the existing controversies, and the downstream cellular consequences of its application.

Core Mechanism of Action: A Tale of Inhibition and Controversy

CGK733 was first identified as a dual inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR), with a reported IC50 of approximately 200 nM for both enzymes.[1][2][3] This inhibitory action was thought to be the primary mechanism through which CGK733 exerts its cellular effects, including the induction of cell death in senescent cancer cells and the enhancement of sensitivity to chemotherapeutic agents.[3][4][5][6]

However, it is crucial to note that the seminal study first reporting these findings was later retracted.[2][7] Subsequent research has presented conflicting evidence. For instance, one study demonstrated that at a concentration of 10 μM, CGK733 failed to inhibit the ionizing radiation-induced phosphorylation of ATM and its downstream target Chk2 in H460 human lung cancer cells.[7][8] Similarly, it did not block the UV radiation-induced phosphorylation of Chk1, a primary target of ATR.[8]

Despite this controversy, numerous studies continue to report biological activities consistent with the inhibition of the ATM/ATR signaling axis.[2][9][10] These observations suggest that the effects of CGK733 may be cell-type specific or that it may have other, as-yet-unidentified primary targets.

Quantitative Analysis of CGK733 Activity

To facilitate a clear comparison of the reported inhibitory and cellular effects of CGK733, the following table summarizes key quantitative data from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATM/ATR) | ~200 nM | In vitro kinase assay | [1][2][3] |

| Inhibition of Proliferation | Dose-dependent (significant at ≥ 2.5 μM) | MCF-7, T47D, MDA-MB436, LnCap, HCT116, BALB/c 3T3 | [1][2] |

| Induction of Cell Death (Senescent Cells) | ~60% at 30 μM (24h) | Senescent MCF-7 | [1][5] |

| Cyclin D1 Reduction | Detectable within 2h (10 μM) | MCF-7 | [2] |

| ATM Reporter Activity Increase (In vivo) | 2.4-fold (1h), 3.1-fold (4h) | D54 glioblastoma mouse xenograft (25 mg/kg) | [7] |

Downstream Signaling Pathways Affected by CGK733

Regardless of the precise primary target, CGK733 demonstrably impacts critical cellular signaling pathways, primarily those governing cell cycle progression and apoptosis.

The DNA Damage Response and Cell Cycle Regulation

The initial proposed mechanism of CGK733 centered on its inhibition of the ATM/ATR-mediated DNA damage response. In response to DNA double-strand breaks (DSBs) or single-strand DNA (ssDNA) associated with replication stress, ATM and ATR, respectively, phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.[11][12] By inhibiting these kinases, CGK733 was thought to abrogate these checkpoints, leading to mitotic catastrophe and cell death, particularly in cancer cells with a high degree of genomic instability.

A key downstream effect of CGK733 is the rapid, ubiquitin-dependent proteasomal degradation of Cyclin D1.[2][13] This leads to a reduction in both total and phosphorylated retinoblastoma protein (RB), a critical regulator of the G1/S cell cycle checkpoint.[2][9][10]

Autophagy

Interestingly, some research has explored the connection between CGK733 and autophagy. One study reported that CGK733 induces the accumulation of LC3-II, a marker of autophagosome formation, but that this was not associated with an increase in autophagic flux.[14] This suggests a potential disruption of the later stages of autophagy, such as autophagosome-lysosome fusion.

Experimental Protocols

To aid in the replication and further investigation of CGK733's mechanism of action, this section details the methodologies for key experiments cited in the literature.

In Vitro ATM/ATR Kinase Assay

This protocol is based on methods for assessing the activity of ATM and other related kinases.[15][16]

-

Reagents and Materials:

-

Purified, active recombinant ATM or ATR kinase.

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Substrate (e.g., recombinant p53 protein or a specific peptide substrate).

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.

-

CGK733 dissolved in DMSO.

-

Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate.

-

Scintillation counter or appropriate detection instrument.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and the desired concentration of CGK733 (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

-

Wash the phosphocellulose paper extensively to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each CGK733 concentration and determine the IC50 value.

-

Cell Proliferation Assay (Sulforhodamine B Assay)

This colorimetric assay is widely used to assess cell density and is a reliable method for determining the anti-proliferative effects of compounds.[1][13]

-

Reagents and Materials:

-

Cells of interest (e.g., MCF-7, HCT116).

-

96-well plates.

-

Complete growth medium.

-

CGK733 dissolved in DMSO.

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

-

Procedure:

-

Seed cells in 96-well plates at an optimal density for exponential growth and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of CGK733 or a vehicle control (DMSO).

-

Incubate the plates for a specified duration (e.g., 48 hours).

-

Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Cyclin D1 and Phospho-RB

This protocol allows for the detection of changes in the protein levels of key cell cycle regulators.

Conclusion

The mechanism of action of CGK733 is more complex than initially reported. While it exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, its direct and selective inhibition of ATM and ATR kinases is a matter of ongoing scientific debate. The well-documented downstream effects on Cyclin D1 and the cell cycle machinery provide a solid foundation for its observed cellular phenotypes. Future research should focus on definitively identifying the primary molecular targets of CGK733 and elucidating the context-dependent nature of its activity. This will be critical for the potential therapeutic application of this intriguing small molecule.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. rndsystems.com [rndsystems.com]

- 5. CGK733 | ATM/ATR | TargetMol [targetmol.com]

- 6. SmallMolecules.com | CGK 733 10mg (10mg) from Adooq | SmallMolecules.com [smallmolecules.com]

- 7. caymanchem.com [caymanchem.com]

- 8. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. An HTRF® Assay for the Protein Kinase ATM | Springer Nature Experiments [experiments.springernature.com]

- 16. Studies of ATM Kinase Activity Using Engineered ATM Sensitive to ATP Analogues (ATM-AS) | Springer Nature Experiments [experiments.springernature.com]

The Rise and Fall of CGK733: A Technical History and Retraction Analysis

For Immediate Release

A comprehensive technical guide detailing the history, initial claims, and subsequent retraction of the research surrounding the compound CGK733. This document is intended for researchers, scientists, and drug development professionals to provide a clear and factual account of the scientific misconduct and the ensuing corrective research.

Executive Summary

Initially heralded as a groundbreaking discovery, the small molecule CGK733 was reported in 2006 to reverse cellular senescence and extend the lifespan of normal human cells. The purported mechanism of action was the selective inhibition of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, key regulators of the DNA damage response. However, the foundational research supporting these claims was officially retracted in 2008 due to extensive data fabrication and scientific misconduct. Subsequent independent studies have not only failed to reproduce the original findings but have demonstrated that CGK733 does not inhibit ATM or ATR kinase activity at concentrations previously reported. This guide provides a detailed chronicle of the initial fraudulent claims, the reasons for retraction, and the actual, validated cellular effects of CGK733.

The Original (Fabricated) Claims: The 2006 Nature Chemical Biology Study

In a 2006 publication in Nature Chemical Biology, researchers led by Tae Kook Kim at the Korea Advanced Institute of Science and Technology (KAIST) claimed to have identified CGK733 through a high-throughput phenotypic screen of approximately 20,000 synthetic molecules.[1] The study reported that CGK733 could extend the lifespan of cultured mammalian cells by about 20 divisions, roughly a 25% increase.[1]

Fabricated Mechanism of Action

References

Unraveling the Complex Role of CGK733 in DNA Damage Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGK733, a synthetic chemical compound, has been a subject of significant interest and controversy within the scientific community. Initially lauded for its potential to reverse cellular senescence and as a potent inhibitor of the critical DNA Damage Response (DDR) kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR), subsequent investigations have cast doubt on its primary mechanism of action. This technical guide provides an in-depth analysis of CGK733, summarizing the quantitative data from various studies, detailing key experimental protocols, and visualizing the complex signaling pathways involved. A critical aspect of this guide is the acknowledgment of the retraction of the seminal paper that first described CGK733's effects, a fact that researchers must consider when evaluating the existing body of literature.

Introduction: The DNA Damage Response and the Initial Promise of CGK733

The DNA Damage Response (DDR) is a sophisticated network of signaling pathways that detects, signals, and repairs DNA lesions, thereby maintaining genomic integrity. Central to this response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including ATM and ATR. These kinases are activated by DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) respectively, initiating a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis. The inhibition of these pathways has been a key strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents.

CGK733 emerged as a promising small molecule inhibitor reported to target both ATM and ATR with high potency.[1][2] Initial studies suggested that by inhibiting these key DDR kinases, CGK733 could induce cell death in senescent cancer cells and enhance the efficacy of genotoxic treatments.[1] However, it is crucial to note that the foundational research describing CGK733 as a specific ATM/ATR inhibitor was later retracted due to data fabrication, raising significant questions about its true mechanism of action.[3] Despite this, subsequent independent studies have continued to investigate the biological effects of CGK733, revealing a complex pharmacology that extends beyond simple ATM/ATR inhibition.[1]

Quantitative Analysis of CGK733's Biological Activity

The following tables summarize the quantitative data reported for CGK733 across various studies and cell lines. This data should be interpreted with caution, given the controversy surrounding the compound's initial characterization.

Table 1: Inhibitory Concentration (IC50) of CGK733

| Target | IC50 | Cell Line(s) | Reference |

| ATM/ATR | ~200 nM | Not Specified (in vitro kinase assay) | [1][4] |

Table 2: Effects of CGK733 on Cell Proliferation and Viability

| Cell Line | Concentration Range | Effect | Reference |

| MCF-7 (ER+ Breast Cancer) | 0.6 - 40 µM | Inhibition of proliferation | [1][4] |

| T47D (ER+ Breast Cancer) | 0.6 - 40 µM | Inhibition of proliferation | [4][5] |

| MDA-MB-436 (ER- Breast Cancer) | 0.6 - 40 µM | Inhibition of proliferation | [4][5] |

| LNCaP (Prostate Cancer) | 0.6 - 40 µM | Inhibition of proliferation | [1][4] |

| HCT116 (Colon Cancer) | 0.6 - 40 µM | Inhibition of proliferation | [4][5] |

| BALB/c 3T3 (Non-transformed mouse fibroblasts) | 2.5 µM (significant inhibition) | Suppression of proliferation | [1] |

| Senescent MCF-7 | 30 µM (24h treatment) | ~60% cell death | [4] |

Table 3: Molecular Effects of CGK733

| Cell Line | Concentration | Effect | Reference |

| MCF-7, T47D | 10 - 20 µM | Rapid decline in cyclin D1 protein levels | [1] |

| HEK-293 | 10 µM | 1.6-fold increase in ATM reporter activity (reports inactivation) | [5] |

| HBV-positive HCC cells | 4.2 ng/µL | Enhances taxol-induced cytotoxicity | [5] |

Signaling Pathways Implicated in CGK733's Mechanism of Action

While the direct inhibition of ATM and ATR by CGK733 is contested, its effects on downstream signaling pathways have been documented. The following diagrams illustrate the canonical DNA damage response pathway and the proposed, albeit controversial, points of intervention by CGK733.

Figure 1: The canonical ATM/ATR-mediated DNA damage response pathway. CGK733 was initially reported to inhibit ATM and ATR, as indicated by the dashed red arrows, though this is now disputed.

Figure 2: Proposed pathway for CGK733-induced degradation of Cyclin D1, leading to cell cycle arrest. This effect appears to be independent of ATM/ATR inhibition.

Detailed Experimental Protocols

To facilitate the replication and further investigation of CGK733's effects, this section outlines the methodologies for key experiments cited in the literature.

Cell Culture and Drug Treatment

-

Cell Lines: MCF-7, T47D, MDA-MB-436, LNCaP, HCT116, and BALB/c 3T3 cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

CGK733 Preparation: CGK733 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). The stock solution is then diluted in culture medium to the desired final concentration. A vehicle control (DMSO) should always be included in experiments.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing CGK733 or vehicle control for the indicated time periods.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of CGK733 on cell proliferation.

-

Seeding: Seed cells in 96-well plates at a density that allows for exponential growth over the course of the experiment.

-

Pre-incubation: Allow cells to attach and grow for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of CGK733 or vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the levels of specific proteins, such as Cyclin D1, p-ATM, and p-Chk2.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Cyclin D1, anti-phospho-ATM, anti-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Subcellular Localization

This method is used to visualize the location of proteins within the cell.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with CGK733 or vehicle control.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer overnight at 4°C.

-

Washing: Wash three times with PBST.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody in the blocking buffer for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBST.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

References

- 1. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGK733 fraud - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Investigating the Cellular Targets of CGK733: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGK733, a synthetic small molecule, has garnered significant interest within the scientific community for its potent anti-proliferative effects across a range of cancer cell lines. Initially reported as a selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) kinases, key regulators of the DNA damage response, the veracity of this claim has been a subject of considerable debate following the retraction of the original publication. Despite the controversy, the compound's consistent biological activity has prompted further investigation into its true molecular mechanisms. This technical guide provides an in-depth overview of the known and putative cellular targets of CGK733, summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes the complex signaling pathways it modulates. A recent paradigm shift in our understanding of CGK733's mechanism of action is highlighted by the identification of the mitochondrial adenine nucleotide translocator 2 (ANT2) as a primary target, suggesting that its cellular effects may be largely driven by the modulation of mitochondrial bioenergetics.

The Evolving Landscape of CGK733's Cellular Targets

The scientific journey of CGK733 began with a high-profile publication describing it as a potent and selective dual inhibitor of ATM and ATR kinases, with a reported half-maximal inhibitory concentration (IC50) of approximately 200 nM[1][2]. This discovery was significant, as ATM and ATR are critical mediators of the DNA damage response (DDR), and their inhibition represents a promising strategy for cancer therapy. However, the foundational study was later retracted due to data falsification, casting a long shadow of uncertainty over the compound's primary mechanism of action[3].

Subsequent independent investigations have yielded conflicting results regarding CGK733's efficacy as an ATM/ATR inhibitor. Some studies have corroborated the inhibitory effect on the ATM/ATR signaling pathway, observing decreased phosphorylation of downstream targets like Chk1 and p53[4][5][6]. Conversely, other research has failed to demonstrate inhibition of ATM or ATR kinase activity in specific cell lines, such as H460 human lung cancer cells, even at concentrations where other known ATM inhibitors are effective[7][8][9].

A pivotal development in understanding CGK733's molecular interactions emerged from a recent bioRxiv preprint, which identified the adenine nucleotide translocator 2 (ANT2) as a primary and direct binding partner[10]. This finding suggests that the well-documented anti-proliferative and cell cycle effects of CGK733 may stem from its ability to modulate mitochondrial function, representing a significant departure from the initial DNA damage response-centric hypothesis.

Quantitative Analysis of CGK733's Biological Activity

To facilitate a clear comparison of CGK733's effects across different studies and cellular contexts, the following tables summarize the available quantitative data.

Table 1: Reported Inhibitory Concentrations of CGK733

| Target | IC50 Value | Cell Line / Assay Conditions | Reference |

| ATM/ATR Kinases | ~200 nM | Initial retracted study | [1][2] |

| ATM/ATR Signaling | 1 µM | Prostate cancer cells (attenuation of p-ATM/ATR) | [4] |

| Cell Proliferation | 0.6 - 40 µM | Various cancer cell lines (MCF-7, T47D, MDA-MB436, LnCap, HCT116) | [1][11] |

Table 2: Effective Concentrations of CGK733 for Cellular Effects

| Cellular Effect | Effective Concentration | Cell Line(s) | Reference |

| Inhibition of Cell Proliferation | Significant at ≥ 2.5 µM | MCF-7, T47D, MDA-MB436, LnCap, HCT116, BALB/c 3T3 | [1][11] |

| Induction of Cyclin D1 Loss | 5 - 20 µM (maximal at 10-20 µM) | MCF-7, T47D | [11] |

| Induction of Cell Death in Senescent Cells | 10 - 20 µM | Prematurely senescent breast cancer cells | [5][11] |

| Inhibition of Irradiation-Induced ATM Activation | 10 µM | HEK293 reporter assay | [7] |

| No Inhibition of ATM/ATR Kinase Activity | 10 µM | H460 human lung cancer cells | [8][9] |

Signaling Pathways Modulated by CGK733

The multifaceted biological activities of CGK733 can be attributed to its modulation of several critical cellular signaling pathways.

The Disputed Role in the DNA Damage Response Pathway

While the direct inhibition of ATM and ATR by CGK733 remains a point of contention, its influence on the DNA damage response pathway has been reported. In certain contexts, CGK733 appears to attenuate the phosphorylation of key downstream effectors of ATM and ATR, thereby disrupting cell cycle checkpoints and DNA repair processes.

Modulation of Mitochondrial Bioenergetics via ANT2 Inhibition

The identification of ANT2 as a primary target provides a compelling alternative mechanism for CGK733's action. By binding to ANT2, CGK733 is proposed to block the export of ATP from the mitochondria, leading to a cellular energy deficit. This disruption of oxidative phosphorylation forces a metabolic shift towards glycolysis. The resulting mitochondrial dysfunction can trigger downstream signaling cascades, including the inactivation of the mTOR pathway and a mild activation of the integrated stress response, ultimately leading to an inhibition of protein translation and cell cycle arrest.

Induction of Cyclin D1 Degradation

A consistent observation is the ability of CGK733 to induce the rapid loss of cyclin D1, a key regulator of the G1 phase of the cell cycle[11][12]. This effect is mediated through the ubiquitin-dependent proteasomal degradation pathway. By promoting the degradation of cyclin D1, CGK733 effectively halts cell cycle progression at the G1/S checkpoint, contributing to its anti-proliferative activity.

Experimental Protocols for the Study of CGK733

To facilitate reproducible research into the cellular targets and effects of CGK733, this section provides detailed methodologies for key experiments.

General Experimental Workflow

The investigation of a small molecule like CGK733 typically follows a multi-step process, from initial screening to target validation and functional characterization.

Cell Proliferation Assay (Sulforhodamine B Assay)

This colorimetric assay is widely used to assess cell density and, by extension, cell proliferation and cytotoxicity.

-

Materials:

-

96-well microtiter plates

-

Cells of interest

-

Complete growth medium

-

CGK733 stock solution (in DMSO)

-

10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution

-

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat cells with a serial dilution of CGK733 (and a vehicle control, e.g., 0.1% DMSO) and incubate for the desired time period (e.g., 48 hours).

-

Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

-

Materials:

-

Cells treated with CGK733

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-Cyclin D1, anti-p-ATM, anti-p-ATR, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

In Vitro Kinase Assay for ATM/ATR Inhibition

This assay directly measures the ability of CGK733 to inhibit the kinase activity of purified ATM or ATR.

-

Materials:

-

Recombinant active ATM or ATR kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer

-

CGK733

-

Detection reagents (e.g., for ADP-Glo, scintillation counter)

-

-

Protocol:

-

In a reaction well, combine the kinase, its substrate, and the kinase reaction buffer.

-

Add varying concentrations of CGK733 or a known inhibitor as a positive control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time at the optimal temperature for the kinase.

-

Stop the reaction.

-

Detect the amount of substrate phosphorylation or ATP consumption using a suitable method.

-

Calculate the percentage of kinase inhibition for each concentration of CGK733 and determine the IC50 value.

-

Conclusion and Future Directions

CGK733 remains a molecule of significant interest due to its potent anti-proliferative effects. While its initial characterization as a specific ATM/ATR inhibitor is now considered controversial, the compound's consistent biological activity underscores the importance of further research into its true mechanism of action. The recent identification of ANT2 as a primary target offers a compelling new framework for understanding how CGK733 exerts its cellular effects, primarily through the modulation of mitochondrial bioenergetics.

Future research should focus on:

-

Validating ANT2 as a bona fide target: This includes determining the binding affinity and kinetics of the CGK733-ANT2 interaction and elucidating the precise structural basis of this interaction.

-

Deconvoluting the roles of different targets: It is crucial to determine the relative contributions of ANT2 inhibition and any potential residual effects on the DNA damage response pathway to the overall cellular phenotype induced by CGK733.

-

Exploring the therapeutic potential: A clearer understanding of CGK733's mechanism of action will be instrumental in identifying cancer types that are most likely to be sensitive to this compound and in designing rational combination therapies.

This technical guide provides a comprehensive overview of the current state of knowledge on the cellular targets of CGK733. By presenting the available data in a structured format, offering detailed experimental protocols, and visualizing the key signaling pathways, we aim to equip researchers with the necessary tools to further unravel the complexities of this intriguing small molecule.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. CGK733 fraud - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CGK 733 | ATM and ATR Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. CGK 733 | Other Apoptosis | Tocris Bioscience [tocris.com]

- 7. caymanchem.com [caymanchem.com]

- 8. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

CGK733 and its Effects on Cell Cycle Checkpoints: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGK733 is a small molecule that has garnered significant attention in cell biology and cancer research. Initially reported as a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, key regulators of the DNA damage response and cell cycle checkpoints, its mechanism of action has since become a subject of debate. This technical guide provides a comprehensive overview of CGK733, detailing its reported effects on cell cycle checkpoints, the controversy surrounding its primary targets, and alternative proposed mechanisms of action. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the complex signaling pathways involved.

Introduction

Cell cycle checkpoints are critical surveillance mechanisms that ensure the fidelity of cell division. These checkpoints monitor the proper completion of cellular events such as DNA replication and chromosome segregation, and can arrest the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. The ATM and ATR kinases are central to the DNA damage response (DDR), activating downstream signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis.

CGK733 was first described as a potent dual inhibitor of ATM and ATR kinases with an IC50 of approximately 200 nM.[1] This activity suggested its potential as a tool to study the DDR and as a potential anti-cancer agent. However, the original publication was later retracted due to data fabrication, casting doubt on its primary mechanism of action.[2] Subsequent studies have yielded conflicting results, with some continuing to reference its ATM/ATR inhibitory activity, while others have failed to observe this effect.[3][4]

Despite the controversy, CGK733 consistently demonstrates anti-proliferative effects in various cancer cell lines and has been shown to induce the degradation of cyclin D1, a key regulator of the G1/S phase transition.[5] More recent evidence suggests that CGK733 may exert its effects through alternative pathways, including the activation of AMP-activated protein kinase (AMPK) and the PERK/CHOP signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[5] This guide aims to provide a balanced and detailed overview of the current understanding of CGK733, to aid researchers in interpreting existing literature and designing future studies.

Mechanism of Action: A Controversial Target

The Disputed Role as an ATM/ATR Inhibitor

A subsequent study by Choi et al. (2011) in H460 human lung cancer cells directly challenged the role of CGK733 as an ATM/ATR inhibitor.[3] Using well-established markers of ATM and ATR activity, namely the phosphorylation of Chk2 (a downstream target of ATM) and Chk1 (a downstream target of ATR), the researchers found that CGK733 did not inhibit the phosphorylation of these substrates in response to ionizing radiation (IR) or ultraviolet (UV) radiation, respectively.[3]

Alternative Proposed Mechanisms of Action

Given the conflicting evidence regarding its primary targets, researchers have explored alternative mechanisms to explain the observed cellular effects of CGK733.

2.2.1. Induction of Cyclin D1 Degradation: A consistent finding across multiple studies is the ability of CGK733 to induce the rapid, ubiquitin-dependent proteasomal degradation of cyclin D1 in various cancer cell lines, including the MCF-7 breast cancer cell line.[5] Cyclin D1 is a crucial regulator of the G1 phase of the cell cycle, and its degradation leads to G1 arrest.[5] This effect on cyclin D1 provides a plausible explanation for the anti-proliferative properties of CGK733, independent of ATM/ATR inhibition.

2.2.2. Activation of the AMPK/PERK/p21 Pathway: More recent research has suggested that CGK733 may activate the AMP-activated protein kinase (AMPK) and the protein kinase R-like endoplasmic reticulum kinase (PERK)/C/EBP homologous protein (CHOP) signaling pathways.[5] Activation of these pathways has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[5] p21 is a potent inhibitor of cyclin-CDK complexes and can induce cell cycle arrest in both the G1 and G2 phases. This proposed mechanism provides a compelling alternative explanation for the cell cycle effects of CGK733.

Effects on Cell Cycle Checkpoints

The primary reported effect of CGK733 on the cell cycle is an arrest in the G1 phase. This is strongly correlated with the observed degradation of cyclin D1. By promoting the degradation of cyclin D1, CGK733 prevents the formation of active cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (pRb) and the subsequent transcription of genes required for S-phase entry.

While ATM and ATR inhibition is known to abrogate the G2/M checkpoint, leading to mitotic catastrophe in damaged cells, the evidence for CGK733 directly causing a G2/M arrest is less clear, especially given the controversy surrounding its primary targets. The induction of p21, as proposed by the alternative mechanism, could potentially contribute to a G2/M arrest. However, the most consistently reported phenotype is a G1 arrest.

Quantitative Data Summary

While several studies report that CGK733 inhibits cell proliferation and induces G1 arrest, detailed quantitative data on the percentage of cells in each phase of the cell cycle is not consistently available in the published literature. The primary quantitative data available relates to its inhibitory concentration and effects on protein levels.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (ATM/ATR) | In vitro | ~200 nM (Disputed) | [1] |

| Effective Concentration (Proliferation Inhibition) | MCF-7, T47D, MDA-MB436, LnCap, HCT116 | 0.6 - 40 µM | [5] |

| Concentration for Cyclin D1 Degradation | MCF-7, T47D | 5 - 20 µM | [5] |

| Effect on Chk1/Chk2 Phosphorylation | H460 | No inhibition at 10 µM | [3] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MCF-7 (human breast adenocarcinoma) or other relevant cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

CGK733 Preparation: A stock solution of CGK733 is prepared in DMSO and stored at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of CGK733 or vehicle control (DMSO).

Cell Cycle Analysis by Flow Cytometry

-

Harvesting: After treatment, cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Checkpoint Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against proteins of interest (e.g., Cyclin D1, p-Chk1, p-Chk2, p21, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro ATM/ATR Kinase Assay (General Protocol)

Note: A specific protocol for CGK733's original IC50 determination is not available due to the retraction. This is a general protocol for such assays.

-

Immunoprecipitation: ATM or ATR is immunoprecipitated from cell lysates using specific antibodies.

-

Kinase Reaction: The immunoprecipitated kinase is incubated with a substrate (e.g., a peptide containing the kinase's recognition motif) in a kinase buffer containing [γ-³²P]ATP and the test compound (CGK733).

-

Detection: The reaction mixture is then spotted onto a phosphocellulose membrane, which is washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

IC50 Determination: The assay is performed with a range of inhibitor concentrations to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Caption: Disputed ATM/ATR Signaling Pathway Inhibition by CGK733.

Caption: Proposed Alternative Signaling Pathways of CGK733.

Caption: Experimental Workflow for Cell Cycle Analysis.

Caption: Logical Relationship of CGK733's Mechanistic Controversy.

Conclusion

CGK733 remains a compound of interest in cell cycle research due to its consistent anti-proliferative effects. However, the initial claims of its potent ATM/ATR inhibitory activity have been challenged, and the original research was retracted. Current evidence suggests that the observed G1 cell cycle arrest is likely due to the degradation of cyclin D1 and potentially the induction of p21 through AMPK and PERK signaling pathways. Researchers using CGK733 should be aware of this controversy and consider its effects in the context of these alternative mechanisms. This technical guide provides a framework for understanding the complex biology of CGK733 and offers detailed protocols to facilitate further investigation into its precise mechanism of action and its potential as a therapeutic agent. Future studies are warranted to definitively identify the direct molecular targets of CGK733 and to fully elucidate the signaling pathways that mediate its effects on the cell cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking Scientific Fraud: A Technical Guide to the Fabricated Claims of CGK733 in Senescence Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fraudulent claims surrounding the compound CGK733 and its purported role in reversing cellular senescence. The initial 2006 report of its remarkable anti-aging properties was met with significant scientific interest, but was subsequently exposed as a case of extensive research misconduct.[1] This document serves as a detailed record of the fabricated data, the experimental protocols that were claimed to have been performed, and the eventual retraction and fallout from this scientific fraud.

Executive Summary of the Fraudulent Claims

In 2006, a study published in Nature Chemical Biology by Tae Kook Kim and colleagues at the Korea Advanced Institute of Science & Technology (KAIST) claimed the discovery of a synthetic chemical, CGK733, with the extraordinary ability to reverse cellular senescence.[1][2] The research asserted that CGK733 could extend the lifespan of cultured mammalian cells by approximately 20 divisions, a roughly 25% increase.[1][2] The purported mechanism of action was the inhibition of ATM/ATR kinases, which are critical components of the DNA damage response pathway.[1] However, a subsequent investigation by KAIST revealed that the entire body of work was built on fabricated and misrepresented data, leading to a full retraction of the paper in 2008.[1][3]

The investigation found that:

-

The screening process to identify CGK733 as an anti-senescence agent never occurred.[1][3]

-

Experiments detailing the cellular effects of CGK733 were misrepresented.[1]

-

The identification of ATM as the target of CGK733 was fabricated.[1]

-

A compound essential for validating ATM as the target had not even been synthesized.[1]

-

The chemical structure of CGK733 was misrepresented.[1]

This case of scientific misconduct serves as a cautionary tale in the field of aging research and underscores the importance of reproducibility and research integrity.[3]

Data Presentation: A Comparative Analysis of Fabricated Claims

The quantitative data presented in the original publication was entirely fabricated. The following tables summarize the key fraudulent claims.

| Fabricated Claim | Reported Quantitative Data | Reality as per Investigation |

| Identification of CGK733 | Identified from a screen of a 20,000 synthetic molecule library for effects on cellular aging.[2][3] | The chemical screening was never performed.[1][3] A structurally similar compound was used in some experiments.[3] |

| Lifespan Extension | Extended the lifetime of cultured cells by approximately 20 population doublings (~25%).[1][2] | This claim was based on misrepresented experiments.[1] |

| Reversibility | The anti-aging effects were reversible upon removal of the compound.[2] | The underlying experiments supporting this were not reliably conducted.[3] |

| Mechanism of Action | Potent inhibitor of ATM and ATR kinases with an IC50 of ~200 nM.[4] | The identification of ATM/ATR as targets was fabricated.[1] Subsequent independent studies found CGK733 does not inhibit ATM or ATR kinase activity.[5] |

Purported Experimental Protocols (As Claimed in the Retracted Publication)

The following are descriptions of the experimental methodologies as they were claimed to have been performed in the fraudulent 2006 paper. It is crucial to note that these protocols are outlined here for the purpose of understanding the nature of the scientific fraud and are not validated procedures.

Cell Culture and Senescence Induction (Claimed)

Human diploid fibroblasts (HDFs) were to be cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cellular senescence was to be induced by serial passaging until the cells reached their Hayflick limit, characterized by a cessation of cell division.

Chemical Screen for Anti-Senescence Compounds (Claimed)

A library of 20,000 synthetic small molecules was to be screened for their ability to reverse the senescent phenotype in HDFs. Senescent cells were to be treated with each compound, and rejuvenation was to be assessed by monitoring the re-entry into the cell cycle, typically measured by BrdU incorporation or Ki-67 staining.

Target Identification using Magnetism-Based Interaction Capture (MAGIC) (Claimed)

The molecular target of CGK733 was purportedly identified using a novel screening technology developed by the same research group called magnetism-based interaction capture (MAGIC).[3] This technique was claimed to be able to pinpoint the protein targets of small molecules. The investigation committee later found that the MAGIC technology had not been reliably reproduced.[3]

In Vitro Kinase Assays (Claimed)

To validate the inhibition of ATM and ATR, in vitro kinase assays were supposedly performed. This would have involved purifying ATM and ATR kinases and measuring their activity in the presence of varying concentrations of CGK733. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, was reported to be approximately 200 nM.[4]

Post-Retraction Scientific Findings

Subsequent to the retraction, some legitimate research has been conducted to assess the actual biological activities of CGK733, often with results that directly contradict the original fraudulent claims.

A 2011 study published in DNA Repair investigated the effects of CGK733 on ATM and ATR kinase activity in human lung cancer cells.[5] The researchers found that CGK733 did not inhibit the ionizing radiation-induced phosphorylation of ATM or CHK2, nor did it inhibit the UV-induced phosphorylation of CHK1, all of which are downstream targets of ATM and ATR.[5] This independent research provided direct evidence that the original claim of ATM/ATR inhibition was false.[5]

Despite the fraudulent origins, CGK733 is still commercially available and has been used in some studies, though its mechanism of action remains poorly defined and is unrelated to the initial claims of senescence reversal.[5][6]

Visualizing the Fabricated Science

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows that were fraudulently claimed in the original CGK733 research.

Caption: Fabricated signaling pathway of CGK733.

Caption: The fraudulent workflow for CGK733 discovery.

References

- 1. CGK733 fraud - Wikipedia [en.wikipedia.org]

- 2. Chemical & Engineering News: Latest News - Aging Cells Get New Lease On Life [pubsapp.acs.org]

- 3. Chemical & Engineering News: Latest News - Data Duping [pubsapp.acs.org]

- 4. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGK733 is a synthetic small molecule that has garnered significant interest in the scientific community for its reported biological activities, primarily as a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and ATM-related (ATR) kinases. These kinases are central to the DNA damage response (DDR) pathway, making CGK733 a valuable tool for cancer research and cellular biology. This technical guide provides an in-depth overview of the primary research applications of CGK733, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

A Critical Note on the Mechanism of Action: While initially reported as a selective inhibitor of ATM and ATR, a subsequent publication has contested these findings, reporting that CGK733 did not inhibit ATM or ATR kinase activity in H460 human lung cancer cells[1]. The original paper describing its activity was also retracted[1][2][3]. Researchers should, therefore, interpret findings related to CGK733's ATM/ATR inhibitory activity with caution and consider alternative mechanisms of action for its observed cellular effects.

Core Research Applications

The primary research applications of CGK733 can be categorized into several key areas:

-

Inhibition of Cell Proliferation: CGK733 has been shown to inhibit the proliferation of a wide range of cancer cell lines as well as non-transformed cells[2][4][5][6].

-

Induction of Cell Death: The compound can induce both apoptotic and non-apoptotic cell death, depending on the cellular context[3][4][7].

-

Modulation of the Cell Cycle: A significant effect of CGK733 is the downregulation of cyclin D1, a key regulator of the G1 phase of the cell cycle[2][5][8][9].

-

Induction of Endoplasmic Reticulum (ER) Stress: Research has indicated that CGK733 can induce ER stress, leading to vesicular calcium sequestration[7][10].

-

Reversal of Cellular Senescence: In some studies, CGK733 was able to promote the growth of senescent cells that had stopped proliferating[4].

Quantitative Data Summary

The following tables summarize the quantitative data reported for CGK733 across various studies.

Table 1: Inhibitory Concentrations (IC50) of CGK733

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~200 nM | ATM/ATR Kinases | [2][4] |

Note: The inhibitory activity of CGK733 on ATM/ATR kinases has been disputed[1].

Table 2: Effective Concentrations of CGK733 in In Vitro Studies

| Concentration | Observed Effect | Cell Line(s) | Reference(s) |

| 0.6 - 40 µM | Inhibition of proliferation | MCF-7, T47D, MDA-MB-436 (breast cancer), LNCaP (prostate cancer), HCT116 (colon cancer), BALB/c 3T3 (mouse embryonic fibroblast) | [2][4][5][6] |

| 2.5 µM | Significant dose-dependent inhibition of proliferation | Various cancer cell lines | [2][4] |

| 10 µM | Loss of cyclin D1 | MCF-7, T47D (breast cancer) | [2][5] |

| 10 µM | 1.6-fold increase in ATM reporter activity | HEK-293 | [5] |

| 20 µM | Induction of cyclin D1 loss via ubiquitin-dependent proteasomal degradation | MCF-7, T47D (breast cancer) | [4] |

| 30 µM | ~60% cell death in senescent cells (24h treatment) | MCF-7 (breast cancer) | [4][6] |

| 4.2 ng/µL | Acceleration of multinucleated cell formation and promotion of mitotic exit in taxol-treated cells | HBV-positive HCC cells | [5] |

| 4.2 - 12.5 ng/µL | Enhancement of taxol-induced cytotoxicity | HBV-positive HCC cells | [5] |

Table 3: In Vivo Administration of CGK733

| Dose | Route of Administration | Observed Effect | Animal Model | Reference |

| 25 mg/kg | Intraperitoneal (i.p.) | 2.4-fold, 3.1-fold, and 1.3-fold increase in ATM reporter activity at 1, 4, and 8 hours, respectively | Mice with D54-ATMR tumors | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with CGK733.

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to assess the effect of CGK733 on cell proliferation.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density to ensure exponential growth throughout the assay.

-

Pre-incubation: Incubate the plates for 24 hours to allow cells to attach.

-

Treatment: Replace the growth medium with experimental medium containing various concentrations of CGK733 or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells with the compound for 48 hours.

-

Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the vehicle control.

Immunoblotting for Protein Expression Analysis

This protocol is used to detect changes in protein levels, such as cyclin D1, following CGK733 treatment.

-

Cell Lysis: Treat cells with CGK733 for the desired time and concentration. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cyclin D1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizations: Signaling Pathways and Workflows

ATM/ATR Signaling Pathway and a Postulated Inhibition by CGK733

Caption: Postulated inhibition of the ATM/ATR signaling pathway by CGK733.

CGK733-Induced Cyclin D1 Degradation Pathway

Caption: CGK733 induces cyclin D1 degradation via the ubiquitin-proteasome pathway.

Experimental Workflow for Cell Proliferation Assay

Caption: A typical workflow for assessing cell proliferation using the SRB assay.

CGK733-Induced ER Stress and Calcium Sequestration

Caption: The proposed pathway of CGK733-induced ER stress and non-apoptotic cell death.

Conclusion

CGK733 remains a compound of interest in cancer research and cell biology due to its diverse and potent cellular effects. While its role as a direct inhibitor of ATM and ATR is now a subject of debate, its ability to inhibit cell proliferation, induce cell death through various mechanisms, and modulate key cellular pathways like cyclin D1 signaling and the ER stress response is well-documented. Researchers utilizing CGK733 should be mindful of the controversy surrounding its mechanism of action and design experiments accordingly. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this intriguing molecule.

References

- 1. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CGK733 | ATM/ATR | TargetMol [targetmol.com]

- 7. PERK/CHOP contributes to the CGK733-induced vesicular calcium sequestration which is accompanied by non-apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation (Journal Article) | ETDEWEB [osti.gov]

- 10. PERK/CHOP contributes to the CGK733-induced vesicular calcium sequestration which is accompanied by non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CGK733 on Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGK733 is a synthetic small molecule that has garnered significant attention, initially for its purported role as a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) kinases, key regulators of the DNA damage response and genomic stability. However, the history of CGK733 is complex and marked by a notable scientific retraction, which has led to considerable debate and conflicting findings regarding its precise mechanism of action.

This technical guide provides an in-depth overview of the current understanding of CGK733's effects on cellular processes related to genomic stability. It summarizes the available quantitative data, details relevant experimental protocols for assessing genomic integrity, and visualizes the key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating DNA damage response pathways and professionals involved in the development of novel therapeutic agents targeting genomic instability.

A Critical Note on the History of CGK733:

It is imperative to acknowledge that the seminal 2006 publication describing CGK733's ability to reverse cellular senescence and its mechanism as a selective ATM/ATR inhibitor was retracted in 2008 due to data falsification[1]. This retraction stated that the initial screening to identify the compound's anti-senescence activity was not performed, and the identification of ATM as its target was fabricated[1]. Subsequent independent studies have yielded conflicting results regarding its efficacy as a direct ATM/ATR inhibitor at commonly used concentrations[2]. Therefore, all data and claims related to CGK733 should be interpreted with a high degree of caution. Despite this controversy, the compound remains commercially available and continues to be investigated for its biological effects.

Proposed Mechanism of Action and Biological Activities

CGK733 was initially reported to be a potent and selective inhibitor of both ATM and ATR kinases with an IC50 of approximately 200 nM[3][4]. These kinases are central to the DNA Damage Response (DDR), a complex signaling network that maintains genomic stability by orchestrating cell cycle checkpoints, DNA repair, and apoptosis[4]. Inhibition of ATM and ATR would be expected to sensitize cells to DNA damaging agents and compromise genomic integrity.

However, a subsequent study in H460 human lung cancer cells demonstrated that 10 µM CGK733 did not inhibit the ionizing radiation (IR)-induced phosphorylation of ATM at Serine 1981 or its downstream target CHK2 at Threonine 68[2]. Furthermore, it failed to block the ultraviolet (UV) radiation-induced phosphorylation of CHK1 at Serine 317, a key ATR-mediated event[2]. These findings challenge the characterization of CGK733 as a direct and potent inhibitor of ATM and ATR kinase activity in all cellular contexts.

Despite the ambiguity surrounding its direct targets, CGK733 has been observed to exert distinct biological effects, primarily related to cell proliferation and the cell cycle.

Effects on Cell Proliferation

CGK733 has been shown to inhibit the proliferation of a variety of human cancer cell lines and non-transformed murine fibroblasts in a dose-dependent manner[4]. Significant anti-proliferative effects have been reported at concentrations as low as 2.5 µM[4].

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | ~5-10 | [4] |

| T47D | Breast Cancer (ER+) | ~5-10 | [4] |

| MDA-MB-436 | Breast Cancer (ER-) | Not specified | [4] |

| LNCaP | Prostate Cancer | Not specified | [4] |

| HCT116 | Colon Cancer | Not specified | [4] |

| BALB/c 3T3 | Mouse Embryonic Fibroblast | Not specified | [4] |

Table 1: Reported Anti-proliferative Activity of CGK733 in Various Cell Lines.

Impact on Cell Cycle Regulation

A key reported effect of CGK733 is the induction of a rapid decline in cyclin D1 protein levels[4]. This effect was observed in MCF-7 and T47D breast cancer cells at concentrations as low as 5 µM, with maximal effects at 10 to 20 µM[4]. The loss of cyclin D1 is reported to occur via the ubiquitin-dependent proteasomal degradation pathway[5]. Cyclin D1 is a critical regulator of the G1 to S phase transition in the cell cycle, and its degradation would be expected to lead to a G1 phase arrest.

Signaling Pathways and Experimental Workflows

ATM/ATR Signaling Pathway in DNA Damage Response

The following diagram illustrates the canonical ATM/ATR signaling pathway, which is the proposed, albeit debated, target of CGK733. DNA double-strand breaks (DSBs) primarily activate ATM, while stalled replication forks or single-strand DNA (ssDNA) activate ATR.

Experimental Workflow for Assessing Genomic Stability

The following diagram outlines a typical experimental workflow to assess the impact of a compound like CGK733 on genomic stability.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess genomic stability.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, leaving behind the nucleoid. DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol (Alkaline Comet Assay for Single and Double-Strand Breaks):

-

Cell Preparation:

-

Treat cells with desired concentrations of CGK733 for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

-

Harvest cells by trypsinization and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of 1 x 10⁵ cells/mL.

-

-

Slide Preparation:

-

Prepare a 1% normal melting point (NMP) agarose in PBS and coat slides. Let them dry completely.

-

Mix cell suspension with 0.5% low melting point (LMP) agarose at 37°C at a 1:10 (v/v) ratio.

-

Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

-

Fill the tank with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13) to a level just covering the slides.

-

Let the DNA unwind for 20-40 minutes at 4°C.

-

Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA by adding 50 µL of a fluorescent dye (e.g., SYBR Green or Propidium Iodide) to each slide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze at least 50-100 comets per slide using specialized software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.

-

γ-H2AX Immunofluorescence Staining

The phosphorylation of the histone variant H2AX on Serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). The detection of γ-H2AX foci by immunofluorescence is a sensitive marker for DSBs.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with CGK733 and appropriate controls.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

-

Incubate the coverslips with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X (Ser139) antibody) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Counterstaining:

-

Wash three times with PBS containing 0.1% Tween-20.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

-

Mounting and Imaging:

-

Wash the coverslips with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

-

Quantification:

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software.

-

Cell Cycle Analysis by Flow Cytometry

This method allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells in culture with CGK733 and controls.

-

Harvest both adherent and floating cells to include any cells that may have detached. Centrifuge to pellet the cells.

-

-

Fixation:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

-

Fix the cells for at least 2 hours at -20°C (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-